Hydrophobicity Advantage Over Non-tert-Butylated Phenoxy Sulfonates: LogP Comparison
The calculated octanol-water partition coefficient (LogP) of sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate is 3.86540, as determined by computational prediction . In contrast, the LogP of the non-tert-butylated analog sodium 3-(2-hydroxyphenoxy)propanesulphonate is estimated to be approximately 1.5–2.0 (based on fragment-based calculations for the des-tert-butyl scaffold). The ~2 log unit increase indicates an approximately 100-fold greater partitioning into hydrophobic phases, which is directly relevant to its efficacy as a dye leveler for synthetic polyamide fibers where affinity for both the hydrophobic fiber and the anionic dye is required [1]. The tert-butyl group is the primary driver of this hydrophobicity enhancement.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.86540 (calculated) |
| Comparator Or Baseline | Sodium 3-(2-hydroxyphenoxy)propanesulphonate (des-tert-butyl analog): LogP ~1.5–2.0 (estimated by fragment contribution) |
| Quantified Difference | ΔLogP ≈ +1.9 to +2.4 (≈100-fold greater hydrophobicity) |
| Conditions | Computational prediction (fragment/atom-based method); experimental LogP not available. |
Why This Matters
For procurement decisions, a LogP difference of ~2 units translates into substantially different phase partitioning behavior, which can determine whether a compound functions effectively as a dye leveler, emulsifier, or surface modifier in hydrophobic matrices.
- [1] U.S. Patent No. 4,110,367. (1978). Sulfonated alkylphenoxy acetones. Justia Patents. Retrieved from https://patents.justia.com/patent/4110367 View Source
